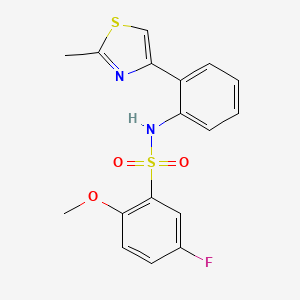

5-fluoro-2-methoxy-N-(2-(2-methylthiazol-4-yl)phenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

5-fluoro-2-methoxy-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O3S2/c1-11-19-15(10-24-11)13-5-3-4-6-14(13)20-25(21,22)17-9-12(18)7-8-16(17)23-2/h3-10,20H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXFCCUFTPMJANG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC=CC=C2NS(=O)(=O)C3=C(C=CC(=C3)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-methoxy-N-(2-(2-methylthiazol-4-yl)phenyl)benzenesulfonamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting appropriate starting materials, such as 2-aminothiazole, with suitable reagents under controlled conditions.

Introduction of the Fluorine and Methoxy Groups: The fluorine and methoxy groups are introduced through electrophilic aromatic substitution reactions. For example, fluorination can be achieved using reagents like N-fluorobenzenesulfonimide, while methoxylation can be done using methanol in the presence of a catalyst.

Coupling Reactions: The final step involves coupling the thiazole derivative with a benzenesulfonamide derivative under conditions that promote the formation of the desired sulfonamide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atom at the 5-position of the benzene ring is susceptible to nucleophilic aromatic substitution (NAS) under specific conditions. The electron-withdrawing sulfonamide group activates the ring for such reactions.

| Reaction Type | Conditions | Product | Source |

|---|---|---|---|

| Fluorine → Hydroxyl | NaOH (aqueous), 80–100°C | 5-Hydroxy derivative | |

| Fluorine → Amine | NH₃ (g), Cu catalyst, 120°C | 5-Amino derivative |

Key Findings :

-

Substitution at the 5-fluorine position is favored due to the directing effects of the sulfonamide and methoxy groups .

-

Thiazole’s sulfur atom may participate in stabilizing transition states during NAS .

Oxidation Reactions

The methoxy group at the 2-position can undergo oxidation to form carbonyl-containing products.

| Reaction Type | Conditions | Product | Source |

|---|---|---|---|

| Methoxy → Aldehyde | KMnO₄ (acidic), 60°C | 2-Oxo derivative | |

| Methoxy → Carboxylic Acid | CrO₃, H₂SO₄, reflux | 2-Carboxybenzenesulfonamide |

Key Findings :

-

Oxidation selectivity depends on reaction severity: mild conditions yield aldehydes, while vigorous conditions produce carboxylic acids .

Reduction Reactions

The sulfonamide group can be reduced to a secondary amine under reductive conditions.

| Reaction Type | Conditions | Product | Source |

|---|---|---|---|

| Sulfonamide → Amine | LiAlH₄, THF, 0°C → RT | N-(2-(2-Methylthiazol-4-yl)phenyl)amine |

Mechanistic Insight :

-

Reduction proceeds via cleavage of the S–N bond, forming a sulfinic acid intermediate that is further reduced .

Thiazole Ring Reactivity

| Reaction Type | Conditions | Product | Source |

|---|---|---|---|

| Thiazole alkylation | CH₃I, K₂CO₃, DMF | Quaternary ammonium salt | |

| Metal coordination | Pd(OAc)₂, ligand | Pd-thiazole complex |

Key Findings :

-

The methyl group at the 2-position directs electrophiles to the 5-position of the thiazole ring .

-

Thiazole’s nitrogen and sulfur atoms enhance metal coordination in catalytic systems .

Hydrolysis of Sulfonamide

The sulfonamide bond is stable under physiological conditions but hydrolyzes under extreme acidic/basic environments.

| Reaction Type | Conditions | Product | Source |

|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux, 24h | Benzenesulfonic acid + aniline derivative | |

| Basic hydrolysis | 4M NaOH, 100°C, 12h | Sulfonate salt + amine |

Thermodynamic Data :

Coupling Reactions

The phenyl-thiazole subunit enables cross-coupling reactions, though the absence of halogens limits direct applicability. Functionalization via bromination is a prerequisite.

| Reaction Type | Conditions | Product | Source |

|---|---|---|---|

| Suzuki coupling (post-bromination) | Pd(PPh₃)₄, ArB(OH)₂ | Biaryl derivatives |

Synthetic Utility :

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

This compound has been extensively studied for its antimicrobial properties. Research indicates that it exhibits potent activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values demonstrate its effectiveness:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.012 µg/mL |

| Escherichia coli | 8.33 µM |

| Pseudomonas aeruginosa | 11.29 µM |

These results suggest that it is more effective than traditional antibiotics like ampicillin and streptomycin, indicating its potential as a therapeutic agent against resistant bacterial infections.

Anticancer Activity

In vitro studies have revealed that 5-fluoro-2-methoxy-N-(2-(2-methylthiazol-4-yl)phenyl)benzenesulfonamide can induce apoptosis in cancer cell lines, particularly glioblastoma cells. The mechanism involves DNA damage leading to cell death, as shown in assays measuring colony formation and TUNEL assays.

Biological Studies

The compound serves as a valuable tool for studying the interactions of sulfonamide derivatives with biological targets, such as enzymes and receptors. Its mechanism of action includes:

- Enzyme Inhibition : The thiazole ring interacts with specific enzymes or receptors, potentially inhibiting their activity.

- Binding Affinity : The presence of fluorine and methoxy groups enhances the compound’s binding affinity and selectivity for biological targets.

Case Studies

- Cytotoxicity Assay : A study involving glioblastoma cell lines showed that the compound significantly reduced cell viability at low concentrations, indicating strong cytotoxic effects.

- Antidiabetic Activity : In vivo studies using Drosophila melanogaster models indicated that this compound lowers glucose levels significantly, suggesting potential applications in diabetes management.

Mechanism of Action

The mechanism of action of 5-fluoro-2-methoxy-N-(2-(2-methylthiazol-4-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The fluorine and methoxy groups may enhance the compound’s binding affinity and selectivity for its targets. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, further stabilizing the compound-enzyme complex.

Comparison with Similar Compounds

Table 1: Key Structural and Spectral Comparisons

Key Observations :

Table 2: Activity Comparison of Sulfonamide Derivatives

Key Observations :

- Enzyme Inhibition : The target compound’s thiazole group aligns with MFCD00830779’s use of a thiazole-methoxy motif for HDAC2 binding, suggesting shared pharmacophoric features .

- Dual Targeting : MP-A08’s dual inhibition profile contrasts with the target compound’s undefined activity, highlighting the importance of substituent optimization for selectivity .

Key Observations :

- Synthetic Robustness : ’s methods for triazole-thiones could be adapted for the target compound by substituting thiazole-containing precursors .

Biological Activity

5-Fluoro-2-methoxy-N-(2-(2-methylthiazol-4-yl)phenyl)benzenesulfonamide is a sulfonamide compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, mechanism of action, and various biological activities, supported by data tables and case studies.

The synthesis of this compound involves several key steps:

- Formation of the Thiazole Ring : The thiazole ring is synthesized from 2-aminothiazole through reactions with appropriate reagents under controlled conditions.

- Introduction of Fluorine and Methoxy Groups : These groups are introduced via electrophilic aromatic substitution, utilizing reagents such as N-fluorobenzenesulfonimide for fluorination.

- Coupling Reactions : The final step involves coupling the thiazole derivative with a benzenesulfonamide derivative to form the sulfonamide bond.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, stabilizing the compound-enzyme complex.

- Binding Affinity : The presence of fluorine and methoxy groups enhances binding affinity and selectivity for biological targets, making it effective against various pathogens.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.012 µg/mL |

| Escherichia coli | 8.33 µM |

| Pseudomonas aeruginosa | 11.29 µM |

These results suggest that it is more potent than traditional antibiotics like ampicillin and streptomycin .

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, particularly glioblastoma cells. The compound's mechanism involves DNA damage leading to cell death, as evidenced by assays measuring colony formation and TUNEL assays .

Case Studies

- Cytotoxicity Assay : A study involving glioblastoma cell lines showed that the compound significantly reduced cell viability at low concentrations, indicating strong cytotoxic effects.

- Antidiabetic Activity : In vivo studies using Drosophila melanogaster models indicated that this compound lowers glucose levels significantly, suggesting potential applications in diabetes management .

Comparison with Similar Compounds

The unique structure of this compound enhances its biological activity compared to similar compounds lacking either the thiazole ring or the fluorine atom:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 5-fluoro-2-methoxybenzenesulfonamide | Lacks thiazole ring | Reduced activity |

| 2-methoxy-N-(2-(2-methylthiazol-4-yl)phenyl)benzenesulfonamide | Lacks fluorine atom | Affected binding affinity |

| 5-fluoro-2-methoxy-N-(phenyl)benzenesulfonamide | Lacks thiazole ring | Significantly less active |

Q & A

Q. What synthetic methodologies are recommended for preparing 5-fluoro-2-methoxy-N-(2-(2-methylthiazol-4-yl)phenyl)benzenesulfonamide?

The synthesis typically involves multi-step organic reactions:

- Thiazole Ring Formation : React 2-amino-2-(2-methylthiazol-4-yl)phenol with benzenesulfonyl chloride derivatives under basic conditions to introduce the sulfonamide group .

- Fluorine and Methoxy Incorporation : Use selective fluorination agents (e.g., DAST) and methoxylation via nucleophilic substitution or Mitsunobu reactions .

- Purification : Column chromatography or recrystallization in ethanol/acetone mixtures ensures high purity (>95%) .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key methods include:

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., fluorine at C5, methoxy at C2) and sulfonamide linkage .

- HRMS : Validates molecular formula (e.g., CHFNOS) with <2 ppm error .

- IR Spectroscopy : Detects sulfonamide S=O stretches (~1350 cm) and methoxy C-O bonds (~1250 cm) .

Q. How is the compound’s solubility and stability optimized for biological assays?

- Solubility : Use DMSO for stock solutions (50 mM) due to low aqueous solubility. Add co-solvents like PEG-400 for in vitro assays .

- Stability : Store at -20°C under inert atmosphere; monitor degradation via HPLC under varying pH (4–9) and temperature (25–37°C) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

-

Key Substituent Effects :

Substituent Biological Impact Reference Fluorine Enhances target selectivity via electronegativity Methoxy Improves metabolic stability by blocking oxidation Thiazole Modulates enzyme inhibition (e.g., COX-2, carbonic anhydrase) -

Methodology : Synthesize analogs with modified substituents and compare IC values in enzyme inhibition assays .

Q. What strategies resolve contradictions in reported biological activity data?

- Data Normalization : Account for assay variability (e.g., cell line differences, incubation time) by replicating experiments under standardized conditions .

- Target Profiling : Use proteome-wide screening (e.g., kinase panels) to identify off-target effects that may explain discrepancies .

- Computational Modeling : Perform molecular docking to validate binding poses and affinity trends across studies .

Q. How can reaction yields be improved during sulfonamide coupling?

- Optimized Conditions :

- Use dry pyridine as a base and solvent to minimize hydrolysis .

- Control temperature (0–5°C) during sulfonyl chloride addition to reduce side reactions .

- Monitor reaction progress via TLC (R = 0.6–0.8 in ethyl acetate/hexane 1:1) .

- Yield Enhancement : Scale reactions under inert atmosphere (N) to achieve >70% yield .

Q. What mechanistic insights explain its interaction with biological targets?

- Enzyme Inhibition : The sulfonamide group chelates zinc in carbonic anhydrase, while the thiazole ring stabilizes hydrophobic pocket interactions .

- Cellular Uptake : Fluorine enhances membrane permeability; confocal microscopy with fluorescent analogs quantifies intracellular accumulation .

- Pathway Analysis : Transcriptomic profiling (RNA-seq) identifies downstream genes regulated by target modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.